3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide

描述

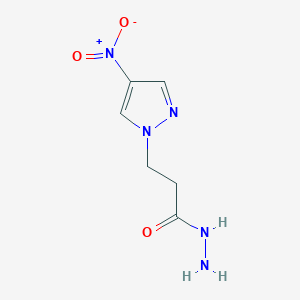

3-(4-Nitro-1H-pyrazol-1-yl)propanehydrazide is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 4-position and a propanehydrazide side chain. Its derivatives are of interest in medicinal chemistry due to the versatility of the hydrazide moiety for further functionalization . Below, we compare this compound with structurally similar analogs to elucidate the impact of substituents on physicochemical and biological properties.

属性

IUPAC Name |

3-(4-nitropyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O3/c7-9-6(12)1-2-10-4-5(3-8-10)11(13)14/h3-4H,1-2,7H2,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJMDTYYJRUJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 4-nitro-1H-pyrazole with a suitable hydrazide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反应分析

Types of Reactions

3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted hydrazides.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has been investigated for its antimicrobial properties against various pathogens. Studies have shown that derivatives of pyrazole compounds exhibit significant activity against multidrug-resistant bacterial strains, making them potential candidates for new antibiotic development. The presence of the nitro group in the pyrazole ring enhances the compound's interaction with biological targets, contributing to its efficacy.

Anticancer Activity

Research indicates that this compound and its derivatives possess anticancer properties. They have been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, compounds similar to this hydrazide have shown effectiveness in inhibiting the proliferation of melanoma and breast cancer cells . The mechanism of action often involves modulation of cellular signaling pathways related to apoptosis and cell cycle regulation.

Neuroprotective Effects

Recent studies suggest that this compound may also exhibit neuroprotective properties. It has been linked to modulation of pathways involved in neurodegenerative diseases, particularly those targeting LRRK2 (leucine-rich repeat kinase 2), which is implicated in Parkinson's disease. Initial findings indicate that it may help mitigate inflammation and oxidative stress in neural tissues .

Agricultural Chemistry

Pesticidal Applications

The compound's biological activity extends into agricultural chemistry, where it is being explored as a potential pesticide. Its ability to inhibit microbial growth can be harnessed to develop new formulations for crop protection against fungal and bacterial pathogens. The unique structure of this compound allows for targeted action against specific pests while minimizing harm to beneficial organisms.

Materials Science

Explosive Materials

The nitrated pyrazole derivatives are also being studied for their properties as energetic materials. Research has focused on synthesizing new compounds that can serve as high-performance explosives, leveraging the stability and energy release characteristics of nitro-substituted pyrazoles . This application is particularly relevant in defense and aerospace industries.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results indicated significant inhibition zones compared to control groups, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Screening

In a screening study conducted on various cancer cell lines, derivatives of this compound were tested for cytotoxicity using the MTT assay. The findings revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, suggesting their viability as candidates for further development in cancer therapy .

作用机制

The mechanism of action of 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.

相似化合物的比较

Table 1: Key Structural Analogs and Their Properties

*Calculated based on molecular formula; exact data for the target compound is inferred from analogs.

Antioxidant and Anticancer Effects

- Derivatives like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide exhibit 1.4× higher antioxidant activity than ascorbic acid . The nitro group in the target compound may enhance radical scavenging, though direct data is pending.

- Pyrazolo-pyrimidine hydrazides show cytotoxicity against glioblastoma (U-87) and breast cancer (MDA-MB-231) cells .

Enzyme Inhibition

Physicochemical Properties

生物活性

3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a nitro group on the pyrazole ring is significant, as it often enhances the compound's pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Weight: Approximately 172.14 g/mol.

The biological activity of this compound primarily stems from its interaction with various biochemical pathways:

- Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby hindering their catalytic activity. This mechanism is particularly relevant in the context of inflammatory and neurodegenerative diseases.

- Redox Activity: The nitro group can participate in redox reactions, influencing oxidative stress levels within cells. This property may contribute to its neuroprotective effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects: Compounds with similar structures have shown significant anti-inflammatory properties. For instance, pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting that this compound could also possess similar activities .

- Antimicrobial Properties: Preliminary studies suggest that this compound may demonstrate antimicrobial activity against various bacterial strains. Its effectiveness against pathogens could position it as a candidate for developing new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into the potential applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。